molecular formula C12H9F4N3 B12603381 [(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-87-0

[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Katalognummer: B12603381
CAS-Nummer: 647839-87-0
Molekulargewicht: 271.21 g/mol
InChI-Schlüssel: HBKRDHLELDQYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .

Wissenschaftliche Forschungsanwendungen

(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to its combination of fluorinated pyridine and trifluoropropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

647839-87-0

Molekularformel

C12H9F4N3

Molekulargewicht

271.21 g/mol

IUPAC-Name

2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2

InChI-Schlüssel

HBKRDHLELDQYBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.